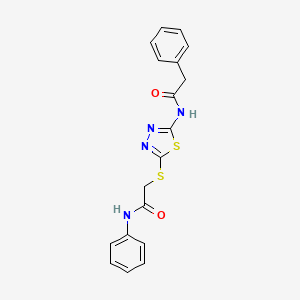

![molecular formula C18H10Cl2F6N4O B2532394 N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2,4-dichloro-N'-methylbenzohydrazide CAS No. 320417-55-8](/img/structure/B2532394.png)

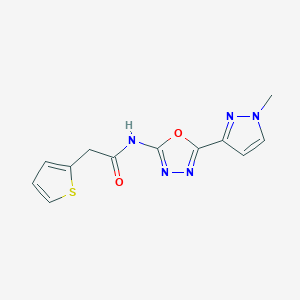

N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2,4-dichloro-N'-methylbenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of tipranavir, a related compound, involves the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF .Molecular Structure Analysis

The molecular structure of a related compound, 5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine, has been reported. It has an empirical formula of C10H5F6N3 and a molecular weight of 281.16 .Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole .Aplicaciones Científicas De Investigación

Synthesis and Material Science

N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2,4-dichloro-N'-methylbenzohydrazide and related compounds have been explored in various scientific research contexts, especially in the synthesis of complex molecules and the development of materials with specific properties. For example, studies on the thermolysis of related compounds have led to the formation of nitrile ylides, which dimerize to produce diazaoctatrienes, naphthyridines, and dihydroisoquinolines. Such reactions are pivotal for synthesizing complex heterocyclic compounds that could have applications in material science, pharmaceuticals, and organic electronics (Burger, Goth, Einhellig, & Gieren, 1981).

Catalysis and Chemical Reactions

The site-directed anchoring of naphthyridine-functionalized N-heterocyclic carbene on a metal platform has been investigated, providing insights into carbene-transfer reactions from ethyl diazoacetate. This research has implications for the development of new catalysts and catalytic processes in organic synthesis (Saha, Ghatak, Sinha, Rahaman, & Bera, 2011).

Polymer Science

Novel organosoluble fluorinated polyimides derived from compounds containing the trifluoromethyl group have shown significant potential in creating materials with low moisture absorption, low dielectric constants, and excellent thermal stability. Such properties are crucial for applications in electronics, aerospace, and other high-performance materials sectors (Chung & Hsiao, 2008).

Coordination Chemistry

Research into Cu(I) and Pb(II) complexes involving naphthyridine derivatives has expanded our understanding of coordination chemistry, including the synthesis, structure, and spectroscopy of such complexes. This work contributes to the broader field of inorganic chemistry, offering insights into the geometric conversion and potential applications in catalysis and material design (Gan, Chi, Mu, Yao, Quan, Li, Bian, Chen, & Fu, 2011).

Optical Materials and Fluorescence

The development of highly soluble fluorinated polyimides based on asymmetric bis(ether amine) structures, including the trifluoromethyl group, highlights the role of such compounds in creating optical materials with low dielectric constants, high transparency, and excellent thermal stability. These materials' properties are beneficial for advanced electronic and photonic applications (Chung, Lee, Lin, & Hsiao, 2009).

Propiedades

IUPAC Name |

N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2,4-dichloro-N'-methylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl2F6N4O/c1-30(29-16(31)10-3-2-8(19)6-12(10)20)14-5-4-9-11(17(21,22)23)7-13(18(24,25)26)27-15(9)28-14/h2-7H,1H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLKVYGLOZMFOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2F6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

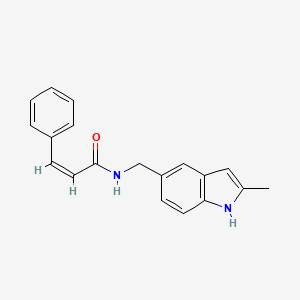

![3,4-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2532313.png)

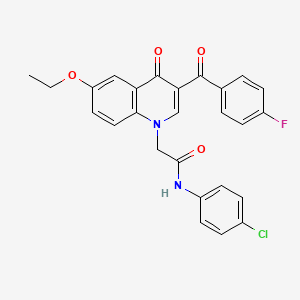

![N-(3,5-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2532315.png)

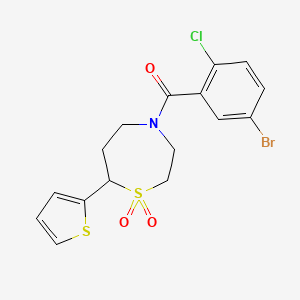

![(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2532316.png)

![4-(2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2532318.png)

![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2532322.png)

![3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-[1]benzothiolo[3,2-d]pyrimidin-4-one](/img/structure/B2532330.png)

![ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2532333.png)